Cbl-b-IN-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cbl-b-IN-9 is a small-molecule inhibitor that targets the casitas B-lineage lymphoma-b (Cbl-b) protein, which is an E3 ubiquitin ligase. This compound has shown promise in cancer immunotherapy by modulating immune responses and promoting anti-tumor activity .
準備方法
The synthesis of Cbl-b-IN-9 involves several steps, including the formation of lactams. The synthetic routes typically involve the use of proprietary high-throughput screening technologies to identify and optimize the compound . Specific reaction conditions and industrial production methods are often proprietary and may involve complex organic synthesis techniques.
化学反応の分析
Cbl-b-IN-9 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity.
Substitution: Common reagents for substitution reactions include halogens and alkyl groups, which can be used to modify the compound’s properties.
科学的研究の応用
Cbl-b-IN-9 has several scientific research applications:
Cancer Immunotherapy: It has been shown to reverse immunosuppression in the tumor microenvironment, stimulate cytotoxic T cell activity, and promote tumor regression.
Biological Research: The compound is used to study the role of Cbl-b in immune cell regulation and its potential as a therapeutic target.
Pharmaceutical Development: This compound is being explored for its potential to enhance the efficacy of existing immunotherapies.
作用機序
Cbl-b-IN-9 inhibits the activity of the Cbl-b protein by binding to its tyrosine kinase binding domain and linker region, but not the RING domain. This interaction locks the protein in an inactive conformation, preventing it from downregulating immune cell activity . The inhibition of Cbl-b leads to enhanced T cell activation and immune response against tumors .
類似化合物との比較
Cbl-b-IN-9 is unique in its ability to specifically target the Cbl-b protein. Similar compounds include:
Nx-1607: Another Cbl-b inhibitor currently in clinical trials.
Other Cbl-b Inhibitors: Various lactam-based inhibitors have been developed, each with different binding affinities and specificities.
This compound stands out due to its high specificity and potency in inhibiting Cbl-b, making it a promising candidate for further development in cancer immunotherapy .
特性
分子式 |
C30H33F3N6O2 |
---|---|
分子量 |
566.6 g/mol |
IUPAC名 |
2-[6-cyclopropyl-4-[3-[(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]pyridin-2-yl]-6-[[(1-methylcyclobutyl)amino]methyl]-4-(trifluoromethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C30H33F3N6O2/c1-28(6-3-7-28)34-13-18-8-21-22(23(9-18)30(31,32)33)14-39(27(21)40)25-11-20(10-24(36-25)19-4-5-19)29(15-41-16-29)12-26-37-35-17-38(26)2/h8-11,17,19,34H,3-7,12-16H2,1-2H3 |
InChIキー |
MNELVOQWIAZVEZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC1)NCC2=CC3=C(CN(C3=O)C4=CC(=CC(=N4)C5CC5)C6(COC6)CC7=NN=CN7C)C(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。